[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
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Overview
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate: is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl group, a benzoxazole ring, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexylamine derivative reacts with a cyanogen halide.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired ester linkage. This can be achieved using standard esterification techniques, such as the reaction of an acid chloride with an alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring and the cyanocyclohexyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The ester linkage and the benzoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring and cyanocyclohexyl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted benzoxazole and ester derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanocyclohexyl group and the benzoxazole ring are key functional groups that enable these interactions. The compound may act by inhibiting or activating specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate: can be compared to other compounds with similar functional groups, such as:
Uniqueness
- Functional Group Combination : The unique combination of a cyanocyclohexyl group, a benzoxazole ring, and an ester linkage sets it apart from other compounds.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-12-18(8-4-1-5-9-18)21-15(22)10-24-16(23)11-26-17-20-13-6-2-3-7-14(13)25-17/h2-3,6-7H,1,4-5,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRESTWSCBNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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